molecular formula C21H24N4O2S B2708310 N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396845-97-8

N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2708310
CAS No.: 1396845-97-8
M. Wt: 396.51
InChI Key: ZPXJIQXOPSNUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction between tryptamine and a carboxylic acid derivative, using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent . DCC is commonly used for the preparation of esters, amides, or anhydrides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques provide information about the types of atoms in the molecule, their connectivity, and the overall 3D shape of the molecule.

Scientific Research Applications

Metabolism and Disposition in Humans

One study explored the metabolism and disposition of a structurally related γ-Aminobutyric Acid Type A Receptor Partial Agonist in humans. It detailed the metabolic pathways and the role of specific enzymes in drug biotransformation, which is critical for understanding the pharmacokinetics and dynamics of similar compounds. Such research is foundational for developing new medications and predicting their behavior in the human body (Shaffer et al., 2008).

Pharmacokinetics and Metabolic Patterns

Another study on Meloxicam, a nonsteroidal anti-inflammatory drug, elucidated its pharmacokinetics and metabolic patterns in humans. This research offers insights into how drugs are absorbed, distributed, metabolized, and excreted, highlighting the importance of understanding these processes for effective drug development and therapeutic application (Schmid et al., 1995).

Drug Efficacy and Mechanisms of Action

Research comparing the efficacy of temozolomide versus dacarbazine in treating advanced metastatic malignant melanoma provides a clear example of how understanding a drug's mechanism of action and its metabolic pathways can guide the choice of treatment for specific conditions. Such comparative studies are crucial for optimizing therapeutic strategies and improving patient outcomes (Middleton et al., 2000).

MGMT Immunoexpression and Drug Responsiveness

A study on the responsiveness of pituitary tumors to temozolomide therapy, based on MGMT immunoexpression, illustrates the significance of biomarkers in predicting treatment outcomes. This research underscores the potential of personalized medicine, where treatments can be tailored based on individual genetic markers or expression profiles, to enhance efficacy and minimize adverse effects (Kovacs et al., 2008).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It would also be interesting to investigate its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

7-ethyl-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-16-13(2)24-21-25(20(16)27)11-15(12-28-21)19(26)22-9-8-14-10-23-18-7-5-4-6-17(14)18/h4-7,10,15,23H,3,8-9,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXJIQXOPSNUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.